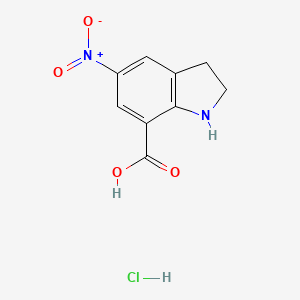
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitroindole derivatives, while reduction can yield aminoindole derivatives .
Scientific Research Applications
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.
Medicine: The compound is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
5-nitro-2,3-dihydro-1H-indole-7-carboxylicacidhydrochloride can be compared with other indole derivatives such as:
5-nitroindole: Similar in structure but lacks the carboxylic acid and hydrochloride groups.
2,3-dihydro-1H-indole: Lacks the nitro and carboxylic acid groups.
Indole-3-carboxylic acid: Contains a carboxylic acid group but lacks the nitro group.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Biological Activity
5-Nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride (CAS Number: 2613385-78-5) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is represented as follows:
- Molecular Formula : C₉H₉ClN₂O₄
- Molecular Weight : 232.63 g/mol
- Chemical Structure : The compound features a nitro group at the 5-position and a carboxylic acid at the 7-position of the indole ring, which plays a crucial role in its biological activity.
5-Nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride has been studied for its inhibitory effects on various enzymes and receptors. Notably, it has shown potential as an inhibitor of human phenylethanolamine N-methyltransferase (hPNMT), which is involved in catecholamine biosynthesis. The compound's structural characteristics allow it to interact effectively with the enzyme's active site, leading to significant inhibition at concentrations below 5 nM .
Antimicrobial Properties
Research indicates that derivatives of indole compounds exhibit antimicrobial activity. The presence of the nitro group enhances this activity by increasing lipophilicity, allowing for better membrane penetration. In vitro studies have demonstrated that similar compounds can inhibit bacterial growth effectively, suggesting that 5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid hydrochloride may possess similar properties .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. A study reported that indole derivatives can induce apoptosis in cancer cell lines by modulating various signaling pathways. Specifically, compounds with electron-withdrawing groups like nitro have shown enhanced cytotoxicity against breast cancer cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C9H9ClN2O4 |
|---|---|
Molecular Weight |
244.63 g/mol |
IUPAC Name |
5-nitro-2,3-dihydro-1H-indole-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H8N2O4.ClH/c12-9(13)7-4-6(11(14)15)3-5-1-2-10-8(5)7;/h3-4,10H,1-2H2,(H,12,13);1H |
InChI Key |
MBWNXIDMYXPZDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2C(=O)O)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















